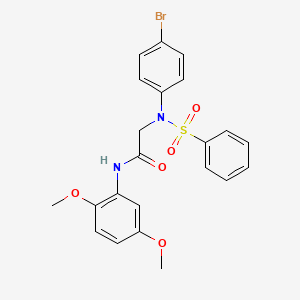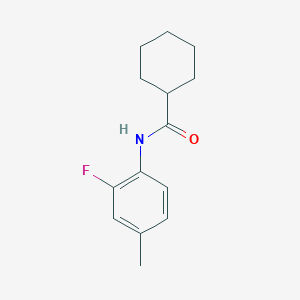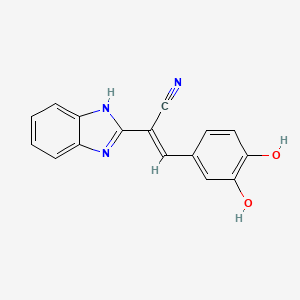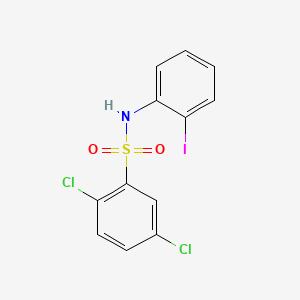![molecular formula C14H20N4O3 B6022483 6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide](/img/structure/B6022483.png)
6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide, also known as 6-HMPN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide is not fully understood. However, it has been suggested that its neuroprotective effects are due to its ability to inhibit the activation of microglia and astrocytes, which are involved in neuroinflammation. Additionally, this compound has been shown to increase the expression of antioxidant enzymes, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. Additionally, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. These effects suggest that this compound may have potential as a therapeutic agent for inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide in lab experiments is its high yield and purity. Additionally, its anti-inflammatory and antioxidant properties make it a promising compound for studying the mechanisms of neuroinflammation and oxidative stress. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Future research on 6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide should focus on elucidating its mechanism of action and its potential therapeutic applications. Additionally, studies should investigate the optimal dosage and administration route for this compound. Other future directions include the development of more water-soluble derivatives of this compound and the evaluation of its efficacy in animal models of neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its anti-inflammatory, antioxidant, and neuroprotective properties. Its synthesis method is straightforward, and its high yield and purity make it a valuable compound for lab experiments. Future research should focus on elucidating its mechanism of action and its potential therapeutic applications.
Synthesemethoden
The synthesis of 6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide involves the reaction between 6-chloronicotinoyl chloride and N-(3-(4-morpholinyl)propyl)hydroxylamine in the presence of triethylamine. The resulting product is then treated with 4-methylmorpholine N-oxide to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, this compound has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
6-[(E)-hydroxyiminomethyl]-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(12-2-3-13(11-17-20)16-10-12)15-4-1-5-18-6-8-21-9-7-18/h2-3,10-11,20H,1,4-9H2,(H,15,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUMECUSHCYLKI-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CN=C(C=C2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)C2=CN=C(C=C2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6022416.png)
![N-cyclopentyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6022427.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6022446.png)


![1-(2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine](/img/structure/B6022470.png)
![1-(3-methoxybenzyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6022477.png)

![2-[1-isobutyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6022497.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-(4-methoxyphenyl)propanohydrazide](/img/structure/B6022503.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6022507.png)
![N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6022514.png)